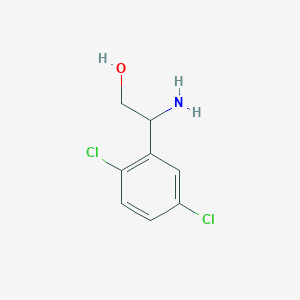

2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,5-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRJRSYOEJFYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Amino Alcohol Chemistry

Halogenated amino alcohols represent a significant class of compounds in organic chemistry, where the presence of one or more halogen atoms on an aromatic or aliphatic framework profoundly influences the molecule's properties. The introduction of chlorine atoms, as seen in 2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, imparts several key characteristics.

Halogenation can modify a molecule's electronic environment, reactivity, and lipophilicity. Chlorine, being an electron-withdrawing group, can affect the acidity of the alcohol proton and the basicity of the amino group. In the context of synthesis, the presence of halogens on the phenyl ring provides handles for further functionalization through various cross-coupling reactions. Research into the synthesis of related halogenated amino alcohols often involves the ring-opening of precursor epoxides with amines. organic-chemistry.orgmdpi.comrroij.com Studies have shown that amines containing electron-withdrawing groups, such as halogens, can be less reactive in these ring-opening reactions compared to those with electron-donating groups. mdpi.com The resulting halogenated β-amino alcohols are valuable intermediates in synthetic chemistry. organic-chemistry.orgrroij.com

Significance of the 2,5 Dichlorophenyl Moiety in Organic Synthesis

The dichlorophenyl group is a common structural motif found in a wide array of organic molecules, including those explored in medicinal and materials science. nih.govdrugbank.com The specific substitution pattern of the chlorine atoms on the phenyl ring is crucial in defining the steric and electronic profile of the molecule.

The 2,5-dichloro substitution pattern, in particular, creates a distinct electronic distribution and spatial arrangement compared to other isomers, such as the 2,4-dichloro or 3,5-dichloro analogues. This specific arrangement can influence intermolecular interactions, such as π-stacking and hydrogen bonding, which are critical in the formation of supramolecular structures and in directing the outcome of chemical reactions. For instance, the 2,4-dichlorophenyl moiety is a key component in various compounds studied for their biological relevance, where it contributes to binding interactions. drugbank.comacs.org Similarly, the related insecticide Dichlorodiphenyldichloroethane (DDD) is an organochlorine compound whose properties are dictated by its chlorinated phenyl rings. wikipedia.org The presence and position of chlorine atoms are known to be a key factor in the function of many pharmaceutically relevant molecules. nih.gov

Role of the Amino Alcohol Functional Group in Molecular Design

Established Synthetic Routes to this compound and Analogues

Traditional synthetic strategies for producing these compounds often rely on well-established chemical transformations, including reduction and multi-step sequences. These methods are valued for their reliability and applicability to a wide range of substrates.

Chemical reduction of a corresponding α-amino ketone precursor is a primary method for synthesizing this compound. Reagents like sodium borohydride (B1222165) (NaBH₄) are frequently employed for this transformation. For instance, the synthesis of a related analog, 2-amino-1-(2,6-dichlorophenyl)ethan-1-ol, is achieved through the reductive amination of 1-(2,6-dichlorophenyl)ethan-1-one using NaBH₄ in methanol (B129727), with yields reported between 78-82%. The choice of solvent is critical, with methanol often being preferred over ethanol (B145695) due to the better solubility of the intermediate species. Similarly, the 2,3-dichloro analog has been produced using sodium borohydride in methanol at temperatures of 50–60°C, resulting in a purity of over 90%. vulcanchem.com

In more complex multi-step syntheses, sodium borohydride is used for the selective reduction of a ketone group in the presence of other functional groups. google.com The industrial reduction of amino acids, often derived from petroleum, also utilizes NaBH₄, though this process can be costly and require intermediate esterification steps. umaine.edu

| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield/Purity | Reference |

|---|---|---|---|---|---|---|

| 1-(2,6-dichlorophenyl)ethan-1-one | Sodium Borohydride (NaBH₄) | Methanol | 0–5°C | 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol | 78–82% Yield | |

| 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one | Sodium Borohydride (NaBH₄) | Methanol | 50–60°C | 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol | >90% Purity | vulcanchem.com |

| 2-Chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | Sodium Borohydride (NaBH₄) | Acetone-Water | Not Specified | (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | Not Specified | google.com |

Catalytic hydrogenation offers an alternative pathway for the synthesis of β-amino alcohols. Palladium on activated carbon (Pd/C) is a versatile catalyst for such transformations. nih.gov One approach involves the tandem synthesis from nitroarenes and 1,2-epoxides, where the nitro group is reduced to an amine in situ, which then reacts with the epoxide. nih.gov This method benefits from the easy recovery of the heterogeneous catalyst. nih.gov

For the direct hydrogenation of amino acids to amino alcohols, bimetallic catalysts have shown high efficacy. A rhodium-molybdenum oxide on silica (B1680970) (Rh-MoOx/SiO₂) catalyst has been used for the hydrogenation of various amino acids, achieving high yields (90-94%) while preserving the original stereochemistry. researchgate.net Ruthenium supported on carbon (Ru/C) in the presence of phosphoric acid has also been proposed as an effective system for the hydrogenation of amino acids, presenting an alternative to metal hydride reagents. umaine.edu

| Substrates | Catalyst | Hydrogen Source | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Nitroarenes and 1,2-Epoxides | Pd/C | Methanol (Transfer Hydrogenation) | β-Amino Alcohols | In situ amine generation; catalyst is easily recoverable. | nih.gov |

| Amino Acids | Rh-MoOx/SiO₂ | H₂ gas | Amino Alcohols | High yields (90-94%); complete retention of configuration. | researchgate.net |

| Amino Acids | Ru/C with H₃PO₄ | H₂ gas | Amino Alcohols | High selectivity; maintains optical purity. | umaine.edu |

The synthesis of structurally complex amino alcohols often necessitates multi-step reaction sequences. researchgate.net These routes allow for the precise installation of functional groups and control over stereochemistry. researchgate.netnih.gov An example is the synthesis of a dimethoxyphenyl analog of the target compound starting from 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.com This process involves a sequence of reactions including quaternization with hexamine, acylation with a haloacetyl chloride, and subsequent reduction steps. google.com

Another multi-step strategy involves the synthesis of 2-amino-2-(2,5-dichlorophenyl)acetamide, a related compound, which begins with the reaction of 2,5-dichloroaniline (B50420) and chloroacetyl chloride, followed by amination. evitachem.com Such sequences, while often longer, provide access to a wide diversity of substituted amino alcohol derivatives. researchgate.net

Enantioselective and Stereoselective Synthesis of this compound

Given that this compound possesses a chiral center, the development of enantioselective synthetic methods is of high importance. vulcanchem.com Biocatalysis and asymmetric reduction techniques have emerged as powerful tools for obtaining single enantiomers of this and related compounds.

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biological catalysts. nih.gov These approaches are increasingly used for the synthesis of chiral amino alcohols. researchgate.net For example, cascade biocatalysis using recombinant Escherichia coli has been developed for the efficient conversion of L-phenylalanine into 2-phenylethanol (B73330), a structural analog. researchgate.net

Fungal biocatalysis has also been explored for the stereoselective transformation of related substrates. mdpi.com The use of whole-cell biocatalysts, such as various yeast strains, can convert precursors like L-phenylalanine into 2-phenylethanol with high efficiency. researchgate.netnih.gov These biological systems operate under mild conditions and are part of a growing trend towards more sustainable chemical manufacturing. researchgate.net

The asymmetric reduction of prochiral ketones is a highly effective method for producing enantiomerically pure alcohols. Ketoreductases (KREDs) are particularly well-suited for this purpose due to their excellent stereoselectivity. researchgate.net A ketoreductase from Scheffersomyces stipitis has been identified for the highly efficient asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a key intermediate for several antifungal agents. researchgate.net This enzyme exhibited high specific activity and produced the corresponding (R)-alcohol with an enantiomeric excess (ee) of 99.9%. researchgate.net

Similarly, engineered alcohol dehydrogenases (ADHs) have been developed to catalyze these challenging reductions. Mutants of a secondary ADH from Thermoanaerobacter pseudethanolicus (TeSADH) have been used for the asymmetric reduction of various 2-haloacetophenones, yielding optically active 2-halo-1-arylethanols with high enantiopurity. nih.gov These enzymatic methods provide a direct and environmentally benign route to valuable chiral building blocks. researchgate.netnih.gov

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|---|

| Ketoreductase (from Scheffersomyces stipitis) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 99.9% | High space-time yield of 268 g L⁻¹ d⁻¹. | researchgate.net |

| Mutant Alcohol Dehydrogenase (from Lactobacillus kefir) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 99% | Engineered enzyme showed reversed stereoselectivity and increased activity. | researchgate.net |

| Mutant Secondary ADH (from Thermoanaerobacter pseudethanolicus) | 2-Haloacetophenones | (S)- or (R)-2-Halo-1-arylethanols | High | Enantiocomplementary mutants allow access to both enantiomers. | nih.gov |

Chiral Catalysis in Amino Alcohol Synthesis (e.g., iminophosphorane squaramide)

The enantioselective synthesis of chiral molecules can be achieved through the use of chiral catalysts. Bifunctional catalysts, which possess both a Brønsted basic site and a hydrogen bonding site, have shown high activity in such reactions. One example is the use of squaramide-fused amino alcohol (SFAA) organocatalysts. researchgate.net

Iminophosphorane squaramide catalysts, in particular, have been effectively utilized in intramolecular aza-Michael reactions to produce enantioenriched hydroquinazoline cores. nih.govresearchgate.net These catalysts have demonstrated a high degree of functional group tolerance and can activate both aromatic and aliphatic ureas, leading to excellent yields and high enantioselectivities. nih.gov The catalytic system's efficacy stems from the squaramide motif, which enhances reactivity and controls the stereochemical outcome. nih.govrsc.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the origin of enantioselectivity, highlighting the importance of non-covalent interactions between the catalyst and the substrate. rsc.org

The general applicability of these catalysts has been demonstrated in scale-up experiments, indicating their potential for industrial applications. nih.gov The synthesis of diverse chiral squaramide derivatives is facilitated by the ease of substitution of squaric acid esters with chiral amine or amino alcohol fragments. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution (DKR) Applications

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, often an enzyme. Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines. capes.gov.brmdpi.com

In the context of amino alcohols, enzymatic kinetic resolution can be achieved through enantioselective acylation. For instance, racemic amino alcohols can be resolved using cyanomethyl pent-4-enoate (B1234886) in the presence of a lipase. capes.gov.br Alternatively, the enantioselective enzymatic hydrolysis of di-acylated derivatives of amino alcohols can yield chiral amides, which can then be deacylated under mild conditions. capes.gov.br

Lipase-catalyzed kinetic resolutions are a key strategy in the synthesis of enantiomerically pure alcohols. rsc.org The predictability of these reactions often follows Kazlauskas' rule, where the (R)-alcohol is preferentially acylated, leaving the (S)-alcohol unreacted and enantiomerically pure. rsc.org The choice of enzyme and reaction conditions, such as the acyl donor and solvent, is crucial for achieving high enantiomeric excess (e.e.) and conversion.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer.

Table 1: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

| Feature | Kinetic Resolution | Dynamic Kinetic Resolution |

| Theoretical Max. Yield | 50% | 100% |

| Process | Separation of enantiomers based on different reaction rates. | Combination of resolution and in-situ racemization of the undesired enantiomer. |

| Key Requirement | A catalyst or reagent that reacts stereoselectively. | A catalyst for resolution and a catalyst for racemization that are compatible. |

| Typical Catalysts | Enzymes (e.g., lipases), chiral metal complexes. | Combination of enzymes and metal catalysts (e.g., ruthenium complexes). |

Derivatization and Functionalization Strategies for this compound

The functional groups of this compound, namely the amine and hydroxyl groups, as well as the aromatic chlorine atoms, provide multiple sites for chemical modification.

Amine Group Modification (e.g., acylation, alkylation)

The primary amine group in this compound is a nucleophilic center that can readily undergo various chemical transformations.

Acylation: The amine can be acylated using acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amine group can be achieved using alkyl halides. This reaction can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Hydroxyl Group Functionalization

The primary hydroxyl group is another key site for functionalization, allowing for the introduction of various functionalities through reactions such as esterification and etherification.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). This reaction is often catalyzed by an acid or a coupling agent.

Etherification: The formation of an ether linkage can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Reactivity of Aromatic Halogen Atoms

The two chlorine atoms on the phenyl ring are generally unreactive towards nucleophilic substitution under standard conditions. However, their reactivity can be enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the halogens, which stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com In the absence of such activating groups, harsh reaction conditions or specialized catalysts, such as transition metal complexes, are typically required to induce substitution of the aromatic halogens.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the halide leaving group. libretexts.orgyoutube.com The rate of this reaction is influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive, and the strength of the nucleophile. youtube.com

Isotopic Labeling of this compound Analogues (e.g., ¹³C-labeling)

Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule. This technique is invaluable for a variety of applications, including mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis.

For a molecule like this compound, ¹³C-labeling can be introduced at various positions within the molecule through the use of ¹³C-enriched starting materials in its synthesis. For example, a ¹³C-labeled precursor could be used in the early stages of the synthetic route to ensure the label is incorporated into the final product's backbone. The specific position of the label would depend on the synthetic strategy and the intended application of the labeled compound.

Role of this compound as a Key Synthetic Intermediate

The potential of this compound as a key synthetic intermediate stems from the reactivity of its functional groups. The amino and hydroxyl moieties can participate in a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of a diverse range of more complex organic molecules.

Precursor in Heterocyclic Compound Synthesis (e.g., benzothiazepines, thiazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and intermediates containing both amino and alcohol functionalities are valuable starting materials.

Benzothiazepines: Benzothiazepines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov The synthesis of the benzothiazepine (B8601423) core often involves the condensation of a 2-aminothiophenol (B119425) with a suitable three-carbon component. nih.govnih.gov One common method is the reaction with α,β-unsaturated carbonyl compounds (chalcones). nih.govnih.govresearchgate.net While there is no specific literature detailing the use of this compound in this context, it is conceivable that it could be chemically modified to generate a suitable precursor for benzothiazepine synthesis. For instance, oxidation of the alcohol to a ketone, followed by further functionalization, could yield a derivative capable of reacting with 2-aminothiophenol. Various synthetic methods for benzothiazepines have been developed, including greener approaches utilizing ultrasound irradiation or catalysts like ferrous sulfate (B86663) and zinc acetate (B1210297) to improve reaction times and yields. nih.gov

Thiazoles: Thiazole (B1198619) rings are another important scaffold in many biologically active molecules. bohrium.comanalis.com.my The Hantzsch thiazole synthesis is a classical and widely used method for their preparation, typically involving the reaction of an α-haloketone with a thioamide. analis.com.my Other methods include the Cook-Heilbron synthesis for 5-aminothiazoles. chemicalbook.com Although direct application of this compound as a starting material for thiazole synthesis is not explicitly documented, its structure suggests potential pathways. For example, conversion of the amino alcohol to a corresponding α-haloketone derivative would render it a suitable substrate for the Hantzsch synthesis. Reviews on thiazole synthesis highlight the variety of substrates and reaction conditions that can be employed to generate diverse thiazole derivatives. bohrium.comresearchgate.nettandfonline.com

Building Block for Complex Molecular Architectures

Amino alcohols, particularly chiral ones, are highly valued as building blocks in the asymmetric synthesis of complex molecules. The defined stereochemistry of chiral amino alcohols can be transferred to the target molecule, which is crucial for its biological activity. google.combeilstein-journals.orgnih.gov While specific examples of complex molecular architectures derived directly from this compound are scarce in the literature, its structural features make it a candidate for such applications. The phenyl ring can be further functionalized, and the amino and hydroxyl groups provide handles for chain extension and the introduction of new functionalities.

Intermediate in the Construction of Advanced Organic Scaffolds

Advanced organic scaffolds are frameworks upon which diverse functional groups can be systematically attached to create libraries of compounds for drug discovery and materials science. Amino acids and other bifunctional molecules are often used as hubs in the construction of these scaffolds. chemicalbook.com The 2-amino-2-phenylethanol (B122105) moiety, present in the title compound, can be considered a foundational element for building such scaffolds. The amino and hydroxyl groups offer orthogonal points for derivatization, allowing for the controlled assembly of larger, more complex structures.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of 2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its energy and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules. In a typical DFT study of This compound , a functional (such as B3LYP) and a basis set (like 6-31G*) would be selected to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. Such studies on related aromatic compounds have been used to successfully predict molecular properties.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For This compound , this process would involve systematically exploring different spatial arrangements (conformers) that arise from the rotation around its single bonds. The presence of a chiral center adds to the complexity of its conformational landscape. The goal is to identify the global minimum on the potential energy surface, which corresponds to the most stable conformer.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the chemical reactivity and bonding characteristics of the molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For molecules with aromatic systems, the HOMO and LUMO are often distributed over the conjugated parts of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes and is based on general principles for similar compounds.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 5.3 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex molecular orbitals into localized, chemically intuitive Lewis-like structures (i.e., bonds and lone pairs). This method allows for the quantification of electron delocalization and hyperconjugative interactions. For This compound , NBO analysis would reveal the nature of the bonds (e.g., C-C, C-N, C-O), the hybridization of the atoms, and the extent of any electron sharing between occupied (donor) and unoccupied (acceptor) orbitals.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the nature of chemical bonding in molecules. These analyses provide a topological understanding of electron pairing and localization.

In a theoretical study on a related compound, 4-[(2,5–dichlorophenyl) amino] 2–methylidene 4–oxobutanoic acid, non-covalent interactions such as hydrogen bonding and van der Waals forces were identified using ELF analysis. mdpi.com For this compound, an ELF analysis would be expected to reveal distinct regions of high electron localization corresponding to the covalent bonds (C-C, C-H, C-N, C-O, C-Cl) and the lone pairs on the nitrogen, oxygen, and chlorine atoms. The LOL analysis would further refine these regions, providing a clearer picture of the electron density distribution and bonding patterns within the molecule.

Total, Partial, and Overlap Population Density of States (TDOS, PDOS, OPDOS) Analysis

Density of States (DOS) analysis is a powerful tool in computational chemistry for understanding the electronic structure of a molecule by showing the number of available electronic states at each energy level.

Partial Density of States (PDOS): PDOS analysis would break down the total DOS, attributing contributions to specific atoms or groups of atoms (e.g., the dichlorophenyl ring, the amino group, the hydroxyl group). This would reveal which parts of the molecule contribute to the frontier molecular orbitals (HOMO and LUMO) and thus are most involved in chemical reactions.

Overlap Population Density of States (OPDOS) or Crystal Orbital Overlap Population (COOP): This analysis provides insight into the bonding, anti-bonding, or non-bonding nature of the interactions between atoms or fragments within the molecule as a function of energy. For instance, an OPDOS analysis could quantify the bonding character of the C-N bond versus the C-Cl bonds.

Computational Reactivity Studies

Computational methods are instrumental in predicting the chemical reactivity of a molecule by examining its electronic structure and how it is influenced by its environment.

Solvent Effects on Molecular Structure and Reactivity

The presence of a solvent can significantly alter the geometry, electronic properties, and reactivity of a solute molecule. For a polar molecule like this compound, which has hydrogen bond donor (NH₂, OH) and acceptor sites, solvent effects are particularly important.

Computational studies on similar molecules often employ implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to simulate these effects. In polar solvents, it is expected that:

The dipole moment of this compound would increase.

Intramolecular hydrogen bonding might be disrupted in favor of solute-solvent hydrogen bonds.

The relative energies of different conformers could change, potentially altering the dominant conformation in solution compared to the gas phase.

Reaction pathways and activation energies for processes involving the amino or hydroxyl groups would be modified.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a critical role in determining the three-dimensional structure and intermolecular recognition of molecules. NCI analysis, based on the electron density and its derivatives, is used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion.

For this compound, an NCI plot would be expected to show:

Strong, attractive hydrogen bonding interactions involving the -OH and -NH₂ groups.

Weaker van der Waals interactions, particularly associated with the dichlorophenyl ring.

Possible halogen bonds involving the chlorine atoms.

Steric clashes, which appear as repulsive interactions.

A study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile utilized NCI analysis to study intermolecular interactions. mdpi.com A similar analysis on this compound would provide a detailed map of the forces governing its conformational preferences and crystal packing.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational modes)

Density Functional Theory (DFT) calculations are widely used to predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a predicted NMR spectrum can be generated. This allows for the assignment of experimental peaks to specific atoms in the molecule.

Vibrational Modes: The calculation of vibrational frequencies (IR and Raman spectra) is another key application of DFT. The predicted spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For this compound, key predicted vibrational modes would include the O-H and N-H stretching frequencies, C-Cl stretching modes, and various vibrations of the phenyl ring. Theoretical studies on related butanoic acid derivatives have successfully used DFT to assign characteristic vibrational bands. mdpi.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative, based on typical frequency ranges for these functional groups, as specific calculated data for the title compound is not available.)

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 |

| N-H | Stretching | 3300-3500 |

| C-Cl | Stretching | 600-800 |

| Aromatic C-H | Stretching | 3000-3100 |

| C-N | Stretching | 1000-1250 |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β, γ).

For a molecule to have significant second-order NLO properties (characterized by the first hyperpolarizability, β), it typically requires a large dipole moment and a significant difference between the ground and excited state dipole moments, often found in "push-pull" systems with electron-donating and electron-accepting groups connected by a π-conjugated system.

While this compound does not have a classic push-pull π-conjugated system, the presence of the electron-withdrawing chlorine atoms and the electron-donating amino group on the phenyl ring could lead to modest NLO properties. Computational studies on other dichlorophenyl derivatives have indicated that they can be good candidates for NLO materials. mdpi.com A full computational analysis would involve calculating the static and frequency-dependent hyperpolarizabilities to assess its potential for applications such as second-harmonic generation.

Table 2: Computationally Derived Molecular Properties (Note: The values in this table are based on publicly available computed data for the related isomer 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol and are intended to be illustrative for the 2,5-dichloro isomer. nih.gov)

| Property | Predicted Value |

|---|---|

| Molecular Weight | 206.07 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Linear Polarizability Analysis

Linear polarizability describes the tendency of the electron cloud of a molecule to be distorted by an external electric field. This property is fundamental in understanding a molecule's response to its environment and its non-linear optical properties. There is currently a lack of specific published data on the linear polarizability analysis of this compound. However, computational methods, often employing DFT, are used to calculate the polarizability tensor, which provides information about the molecule's electronic pliability along different axes.

First Hyperpolarizability Studies

First hyperpolarizability (also known as the first-order hyperpolarizability) is a measure of the non-linear optical (NLO) response of a molecule. Molecules with significant first hyperpolarizability are of interest for applications in optoelectronics. As with the other computational parameters, specific first hyperpolarizability studies for this compound are not found in the current scientific literature. However, research on related structures, such as 4-[(2, 5–dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, has shown that the presence of donor and acceptor groups can lead to a significant NLO response. researchgate.net These studies typically use quantum chemical calculations to determine the hyperpolarizability values, which can indicate the potential of a compound as an NLO material. researchgate.net

In Silico Modeling for Chemical Interactions and Reactivity Prediction

In silico modeling encompasses a range of computational techniques used to predict the interactions and reactivity of molecules, which is particularly valuable in fields like drug discovery.

Ligand-Based Computational Approaches

Ligand-based computational approaches are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach. While no specific ligand-based studies have been published for this compound, these methods could be applied to a series of its analogs to build predictive models for their biological activity. Such models would identify the key structural features responsible for a particular biological effect.

Structure-Based Computational Approaches

When the 3D structure of a biological target (such as an enzyme or receptor) is available, structure-based computational approaches can be employed. Molecular docking is a primary example of this method, where the binding orientation and affinity of a ligand to its target are predicted. A study on a different but related compound, 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, utilized molecular docking to investigate its interaction with DNA methyltransferase 1. mdpi.com Although no specific molecular docking studies have been reported for this compound, this approach could be used to screen its potential as an inhibitor for various enzymes or as a ligand for different receptors, provided their structures are known.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their complexes over time. These simulations can provide detailed information about the conformational changes, stability of ligand-protein interactions, and the influence of solvent on the system. There are no specific molecular dynamics simulation studies available in the literature for this compound. However, MD simulations have been successfully applied to other systems, for instance, to understand the stability of ligand-protein complexes in antidiabetic agents. nih.gov Such simulations could offer a deeper understanding of the binding mode and stability of this compound within a biological target's active site.

Reactivity and Mechanism Investigations

Reaction Mechanisms Involving the Amino and Hydroxyl Functional Groups

The reactivity of 2-amino-2-(2,5-dichlorophenyl)ethan-1-ol is primarily dictated by its vicinal amino and hydroxyl groups. These functional groups can undergo a variety of reactions, including acylation, alkylation, and cyclization.

The amino group (—NH₂) serves as a nucleophile and a base. It can readily react with electrophiles such as acyl chlorides or anhydrides to form amides (N-acylation). Similarly, the hydroxyl group (—OH) can be acylated to form esters (O-acylation) or alkylated to form ethers. The relative reactivity of the amino and hydroxyl groups often depends on the reaction conditions. In general, the amino group is a stronger nucleophile than the hydroxyl group, leading to preferential N-acylation under neutral or basic conditions. Selective protection of one group is often necessary to achieve reaction at the other site. For instance, the amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to allow for selective reaction at the hydroxyl group. organic-synthesis.com

A characteristic reaction of 1,2-aminoalcohols is their cyclization to form five-membered heterocyclic rings. For example, reaction with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. This transformation is often reversible and acid-catalyzed. Furthermore, dehydration of the amino alcohol can lead to the formation of aziridines, although this typically requires activation of the hydroxyl group. The reaction with phosgene (B1210022) or its equivalents can produce oxazolidinones, which are valuable intermediates in organic synthesis. nih.gov

The oxidation of amino alcohols can also be achieved. Studies on similar compounds using gold-based catalysts have shown that the presence of an amino group can influence the catalytic performance, sometimes enhancing initial activity but also leading to catalyst deactivation over time. nih.gov

Chemical Reactivity of the Dichlorophenyl Moiety

The 2,5-dichlorophenyl group significantly influences the molecule's electronic properties and provides sites for further functionalization. The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). Any EAS reaction would be directed to the positions ortho and para to the activating alkylamino substituent, but the deactivating effect of the chlorine atoms makes such reactions challenging.

Conversely, the chlorine atoms themselves are potential leaving groups in nucleophilic aromatic substitution (SNA_r) reactions. However, SNA_r on unactivated aryl chlorides typically requires harsh conditions (high temperature and pressure) or activation by strongly electron-withdrawing groups in the ortho or para positions.

A more common set of reactions for the dichlorophenyl moiety involves transition metal-catalyzed cross-coupling reactions. The C-Cl bonds can participate in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide a powerful means to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated positions, allowing for the synthesis of more complex derivatives. For instance, a nickel-catalyzed Suzuki reaction using amino alcohol-based ligands has been shown to be effective for coupling unactivated alkyl halides with arylboronic acids, a principle that could be applied to the dichlorophenyl group. organic-chemistry.org

The specific substitution pattern (2,5-dichloro) can also lead to regioselective reactions. For example, in metal-halogen exchange reactions, the chlorine at the 2-position might react preferentially due to its proximity to the ethanolamine (B43304) side chain, which could direct metallating agents like organolithium reagents.

Catalytic Role and Ligand Properties of this compound

The presence of both a nitrogen and an oxygen donor atom in a 1,2-relationship makes this compound an excellent candidate for a bidentate ligand in coordination chemistry. Such amino alcohol ligands can form stable five-membered chelate rings with a variety of transition metal centers. wikipedia.org

Coordination Chemistry with Transition Metal Centers (e.g., Zinc)

Amino alcohols readily form complexes with transition metals like zinc(II), copper(II), cobalt(II), and nickel(II). rsc.orgalfa-chemistry.com With zinc(II), this compound can act as a chiral N,O-bidentate ligand. nih.gov The nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group coordinate to the zinc ion, forming a stable chelate. wikipedia.orgnih.gov The coordination geometry around the zinc center can vary, with tetrahedral and octahedral complexes being common. nih.gov In some cases, the alcohol may coordinate without deprotonation, particularly in non-aqueous media or under acidic conditions. The dichlorophenyl group can influence the steric and electronic properties of the resulting complex, affecting its stability, solubility, and catalytic activity. Studies on related zinc complexes with amino alcohol ligands have shown their potential in various catalytic applications. acs.org For example, a dinuclear zinc complex bridged by an oxygen atom from a D-phenylglycinol molecule has been characterized, where one zinc atom adopts a bipyramidal geometry and the other a tetrahedral coordination sphere. rsc.org

Influence on Metal-Catalyzed Organic Reactions

Chiral amino alcohol ligands are widely used to induce enantioselectivity in a range of metal-catalyzed reactions. The steric bulk of the 2,5-dichlorophenyl group and the defined stereochemistry at the chiral carbon are expected to create a specific chiral environment around the metal center, influencing the approach of substrates.

Grignard and Organozinc Additions: Amino alcohol-ligated zinc catalysts are well-known for promoting the enantioselective addition of organozinc reagents (like diethylzinc) to aldehydes. rsc.org The ligand derived from this compound would form a chiral zinc alkoxide in situ, which then coordinates the aldehyde and directs the nucleophilic attack of the alkyl group from the organozinc reagent to one face of the carbonyl group.

Heck and Suzuki Reactions: While less common for Heck reactions, amino alcohol ligands have found application in nickel-catalyzed Suzuki cross-coupling reactions, particularly for coupling unactivated alkyl halides. organic-chemistry.org The ligand's role is to stabilize the nickel catalyst and facilitate the reductive elimination step.

Aza-Michael Addition: The aza-Michael reaction, the addition of an amine to an α,β-unsaturated carbonyl compound, can be rendered asymmetric using chiral catalysts. Complexes of copper or zinc with chiral amino alcohol ligands can act as Lewis acids, activating the unsaturated system and providing a chiral pocket to control the stereochemistry of the amine addition.

The effectiveness of this compound as a ligand in these reactions would depend on the specific metal, substrate, and reaction conditions. The table below summarizes the potential applications based on known reactivity of similar amino alcohol ligands.

| Reaction | Metal | Potential Role of the Ligand |

| Enantioselective Alkylation | Zn | Forms a chiral catalyst for the addition of dialkylzinc reagents to aldehydes. rsc.org |

| Suzuki Coupling | Ni, Pd | Stabilizes the metal center and influences the efficiency of cross-coupling reactions. organic-chemistry.org |

| Aza-Michael Addition | Cu, Zn | Creates a chiral Lewis acid environment to control the stereoselective addition of amines. |

| Transfer Hydrogenation | Ru, Ir | Acts as a chiral ligand to facilitate the asymmetric reduction of ketones and imines. |

This table is generated based on the established catalytic applications of analogous chiral amino alcohol ligands.

Advanced Research Applications and Future Directions in Chemical Synthesis

Design and Synthesis of Derivatives for Fundamental Structure-Reactivity Relationship (SAR) Exploration

The exploration of structure-reactivity relationships (SAR) is fundamental to understanding how molecular architecture influences chemical behavior. For 2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, SAR studies would involve the systematic modification of its core structure to probe the electronic and steric effects on its reactivity. Key areas for derivatization include the amino group, the hydroxyl group, and the dichlorophenyl ring.

The amino and hydroxyl groups are prime targets for derivatization. N-alkylation or N-acylation of the amino group can modulate its nucleophilicity and basicity. Similarly, O-alkylation or O-acylation of the hydroxyl group can alter its hydrogen bonding capacity and steric bulk. These modifications can be achieved through well-established synthetic protocols.

The dichlorophenyl ring offers further opportunities for modification. Nucleophilic aromatic substitution (SNAAr) reactions, although challenging on an electron-rich ring, could be explored under specific conditions to replace one or both chlorine atoms. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to introduce new substituents, thereby altering the electronic properties of the aromatic ring.

A systematic library of derivatives would allow for a comprehensive investigation of how these structural changes impact the compound's reactivity in various chemical transformations. For instance, the role of the vicinal amino alcohol motif in directing stereoselective reactions could be finely tuned by altering the steric and electronic nature of the substituents.

Table 1: Potential Derivatives of this compound for SAR Studies

| Derivative Class | Example Derivative | Potential Synthetic Strategy | Investigated Reactivity Parameter |

| N-Alkylated | 2-(Methylamino)-2-(2,5-dichlorophenyl)ethan-1-ol | Reductive amination with formaldehyde | Nucleophilicity and basicity of the amino group |

| N-Acylated | N-(1-(2,5-dichlorophenyl)-2-hydroxyethyl)acetamide | Acylation with acetyl chloride or acetic anhydride | Amide bond stability and directing group ability |

| O-Alkylated | 2-Amino-1-(2,5-dichlorophenyl)-2-methoxyethane | Williamson ether synthesis | Hydrogen bonding capability and steric hindrance |

| O-Acylated | 2-Amino-2-(2,5-dichlorophenyl)ethyl acetate (B1210297) | Esterification with acetic anhydride | Ester lability and protecting group efficacy |

| Ring-Substituted | 2-Amino-2-(2-chloro-5-methoxyphenyl)ethan-1-ol | Nucleophilic aromatic substitution on a precursor | Electronic effects on the phenyl ring's reactivity |

Exploration of Novel Synthetic Pathways Utilizing the this compound Scaffold

The inherent chirality and functional group arrangement of this compound make it a valuable chiral scaffold for the synthesis of more complex molecules. Chiral 1,2-amino alcohols are widely used as chiral auxiliaries and ligands in asymmetric synthesis. The stereocenters in this compound can be exploited to control the stereochemical outcome of subsequent reactions.

One promising avenue is its use in the synthesis of chiral ligands for transition metal-catalyzed reactions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation or carbon-carbon bond formation.

Furthermore, the this compound scaffold can serve as a starting material for the construction of novel heterocyclic compounds. For example, intramolecular cyclization reactions can lead to the formation of chiral oxazolines or morpholines, which are important structural motifs in many biologically active molecules. nih.gov The dichlorophenyl group can also be a handle for further elaboration, enabling the synthesis of a diverse range of complex molecular architectures.

The development of multi-component reactions involving this scaffold could also lead to efficient and atom-economical synthetic routes to novel compounds. acs.org By carefully designing the reaction partners, it is possible to construct intricate molecular frameworks in a single step, leveraging the inherent reactivity of the amino alcohol moiety.

Development of Sustainable and Green Synthesis Methodologies for this Compound Class

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. acsgcipr.org For a compound class like vicinal amino alcohols, the development of sustainable synthetic methods is of paramount importance.

Traditional methods for the synthesis of chiral amino alcohols often involve the use of stoichiometric amounts of hazardous reagents and generate significant waste. manchester.ac.uk Biocatalysis offers a powerful and green alternative. acs.org Enzymes such as ketoreductases (KREDs) and transaminases (TAs) can be employed for the asymmetric synthesis of chiral amino alcohols with high enantioselectivity under mild reaction conditions. acsgcipr.orgacs.org

A potential green synthesis of this compound could start from the corresponding prochiral α-hydroxy ketone, 1-(2,5-dichlorophenyl)-2-hydroxyethan-1-one. A stereoselective reduction of the ketone functionality by a suitable KRED would yield the chiral diol, which can then be converted to the amino alcohol. Alternatively, a transaminase could be used for the direct asymmetric amination of the ketone, providing a more direct route to the final product. These biocatalytic methods often operate in aqueous media at ambient temperature and pressure, significantly reducing the environmental footprint of the synthesis. acsgcipr.org

The use of immobilized enzymes in continuous flow reactors further enhances the sustainability of the process by allowing for enzyme recycling and improved process efficiency.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for this compound

| Parameter | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

| Starting Material | 2,5-Dichlorobenzaldehyde | 1-(2,5-Dichlorophenyl)-2-hydroxyethan-1-one |

| Key Transformation | Asymmetric reduction of an α-azido ketone | Enzymatic reduction or transamination |

| Reagents | Often involves heavy metals, strong reducing agents | Enzymes (Ketoreductases, Transaminases) |

| Solvents | Often organic solvents | Primarily aqueous media |

| Reaction Conditions | Often requires high/low temperatures and pressures | Ambient temperature and pressure |

| Stereoselectivity | May require chiral auxiliaries or catalysts | High enantioselectivity often achieved |

| Waste Generation | Can be significant | Minimal, biodegradable waste |

By embracing these advanced research directions, the full potential of this compound as a versatile chemical entity can be realized, paving the way for the development of novel materials and more sustainable chemical processes.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic parameter testing:

- Catalyst selection : Acidic conditions (e.g., H₂SO₄) are commonly used for similar amino alcohol syntheses to protonate intermediates and drive reactions to completion .

- Reaction time : Reflux durations (e.g., 4–6 hours) should be validated via thin-layer chromatography (TLC) to monitor progress .

- Purification : Recrystallization from ethanol or methanol is recommended to remove unreacted starting materials, as demonstrated in analogous dichlorophenyl compound syntheses .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Tested Range | Optimal Condition |

|---|---|---|

| Catalyst | H₂SO₄, HCl, PTSA | H₂SO₄ (1–2 eq) |

| Temperature | 60–100°C | Reflux (~78°C) |

| Reaction Time | 2–8 hours | 4 hours |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic Cl substituents, ethanolamine backbone) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. for C₈H₈Cl₂NO: ~220.04 g/mol) and detects isotopic Cl patterns .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O) confirm functional groups .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 7.4–7.6 (aromatic H), δ 3.8 (CH₂OH) | Confirm aromatic substitution and ethanolamine structure |

| HRMS | [M+H]⁺ m/z = 221.0023 (calc.) | Verify molecular formula |

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methanol reflux) .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers resolve chiral centers in this compound and determine enantiomeric excess?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol gradients to separate enantiomers .

- Polarimetry : Compare optical rotation values with literature data for enantiopure standards (e.g., (R)-isomer from ) .

- X-ray Crystallography : Single-crystal analysis provides absolute configuration confirmation but requires high-purity samples .

Q. What strategies are recommended for analyzing contradictory data in the biological activity studies of this compound?

Methodological Answer:

- Variable Isolation : Compare experimental conditions (e.g., solvent polarity, microbial strains) across studies to identify confounding factors .

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MIC for antifungal studies) .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of observed discrepancies .

Q. How can computational chemistry predict the reactivity and stability of this compound under various conditions?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- MD Simulations : Model solvation effects in polar solvents (e.g., water, ethanol) to assess stability .

- Degradation Pathways : Use QSAR models to predict hydrolysis rates at Cl-substituted positions under acidic/basic conditions .

Q. What methodologies are employed to assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies : Expose the compound to UV light and monitor degradation via LC-MS to identify breakdown products .

- Soil Microcosm Assays : Measure half-life in agricultural soils under controlled humidity and microbial activity .

- Ecotoxicology Testing : Use Daphnia magna or algal growth inhibition tests to evaluate aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.